molecular formula C25H25N3O4S B2713138 4-methoxy-2,3,5-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898456-51-4

4-methoxy-2,3,5-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No.: B2713138
CAS No.: 898456-51-4
M. Wt: 463.55
InChI Key: BUVIHSVXLNCUAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2,3,5-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic organic compound with the CAS Registry Number 898439-12-8 . It has a molecular formula of C25H25N3O4S and a molecular weight of 463.55 g/mol . This complex molecule features a multi-substituted benzene ring connected via a sulfonamide linker to a phenyl group which is further linked to a 2-methyl-4-oxo-3,4-dihydroquinazoline moiety . The specific combination of these groups, including the methoxy and methyl substituents, is known to influence the compound's overall properties, such as its lipophilicity, solubility, and chemical stability . The central sulfonamide group is a privileged structure in medicinal chemistry, often associated with the ability to interact with the active sites of various proteins and enzymes . This suggests that the compound holds significant promise as a key intermediate or as a candidate for screening in pharmacological research, particularly in the development of enzyme inhibitors . Further research is required to fully elucidate its specific biological targets and mechanism of action. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-methoxy-2,3,5-trimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-15-13-23(16(2)17(3)24(15)32-5)33(30,31)27-19-9-8-10-20(14-19)28-18(4)26-22-12-7-6-11-21(22)25(28)29/h6-14,27H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVIHSVXLNCUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

  • Alkylation reactions to introduce methoxy and trimethyl groups.

  • Sulfonation to form the benzenesulfonamide structure.

  • Condensation reactions to incorporate the quinazolinone moiety.

  • Coupling reactions to join the final product.

Industrial Production Methods: Industrial synthesis typically leverages optimized reaction conditions to maximize yield and purity, using catalysts and controlled environments. Scale-up processes ensure the compound’s consistent production in bulk quantities.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: May lead to the formation of oxidized derivatives, affecting its biological activity.

  • Reduction: Reduction reactions could alter the quinazolinone structure.

  • Substitution: Commonly undergoes electrophilic and nucleophilic substitution reactions, modifying its functional groups.

Common Reagents and Conditions Used:

  • Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

  • Reducing Agents: Sodium borohydride and lithium aluminum hydride.

  • Substitution Reagents: Halogenating agents, alkylating agents, etc.

Major Products Formed:

  • Oxidized quinazolinones

  • Reduced benzenesulfonamides

  • Substituted derivatives with various functional groups

Scientific Research Applications

This compound is of interest for research in:

  • Chemistry: Exploring new synthetic pathways and reactivity studies.

  • Biology: Evaluating its interaction with biological targets, such as enzymes and receptors.

  • Medicine: Investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

  • Industry: Developing new materials or pharmaceuticals.

Mechanism of Action

The compound’s mechanism of action involves interacting with specific molecular targets, such as enzymes, receptors, or cellular pathways. It may inhibit or activate biochemical processes, leading to its observed biological effects. Studies may reveal its binding affinity, mode of action, and the molecular pathways it influences.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Sulfonamide Derivatives
Compound Core Structure Key Substituents Heterocyclic System
Target Compound Benzenesulfonamide 4-OCH₃, 2-,3-,5-CH₃ Quinazolinone
Analog 1 Triazole-thione 2,4-Difluorophenyl 1,2,4-Triazole
Analog 2 Benzenesulfonamide 4-CH₃, 5-methyl-1,2-oxazol-3-yl Oxazole
Analog 3 Benzenesulfonamide 5-Fluoro-chromen-2-yl, pyrazolo-pyrimidine Chromenone, Pyrazolo-pyrimidine
Table 2: Spectral Data of Key Functional Groups
Functional Group Target Compound (Expected) Analog 1 Analog 2
C=O (Carbonyl) 1680–1700 Absent (cyclized) 1663–1682 (hydrazide)
SO₂ (Sulfonamide) 1350–1150 1247–1255 (C=S) 1370, 1170 (SO₂)
NH (Amine) ~3300 (quinazolinone NH) 3278–3414 (triazole NH) Not reported

Biological Activity

4-Methoxy-2,3,5-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a complex structure that includes a benzenesulfonamide moiety and a quinazoline derivative. Its molecular formula is C22H26N2O3SC_{22}H_{26}N_{2}O_{3}S with a molecular weight of approximately 402.52 g/mol. The presence of methoxy and trimethyl groups contributes to its lipophilicity, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the quinazoline nucleus : This is achieved through cyclization reactions involving appropriate anilines and carbonyl compounds.
  • Sulfonamide formation : The sulfonamide group is introduced via nucleophilic substitution on sulfonyl chlorides.
  • Final modifications : Methylation and other functional group modifications are performed to achieve the desired structure.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to cell cycle arrest.
  • Cell Lines Tested : In vitro studies have shown efficacy against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent activity.
Cell LineIC50 (µM)Mechanism
A5495.2Apoptosis induction
MCF-74.8Cell cycle arrest
HepG26.1Caspase activation

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated:

  • Activity Spectrum : It has shown significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate to strong antibacterial effects.
Microbial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Candida albicans25

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has demonstrated anti-inflammatory effects:

  • Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
  • Model Studies : In animal models of inflammation, administration of the compound significantly reduced paw edema and inflammatory markers.

Case Studies

  • In Vitro Cytotoxicity Study : A study conducted on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent increase in apoptotic cells as measured by flow cytometry.
  • In Vivo Efficacy : In a xenograft model using A549 cells, the compound significantly reduced tumor growth compared to control groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.